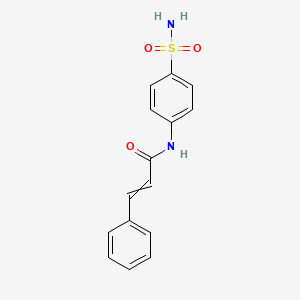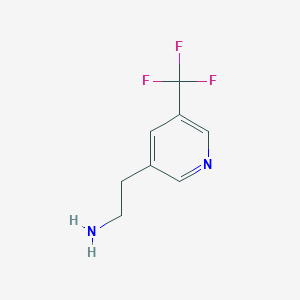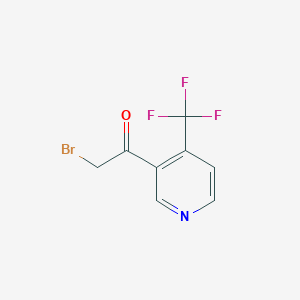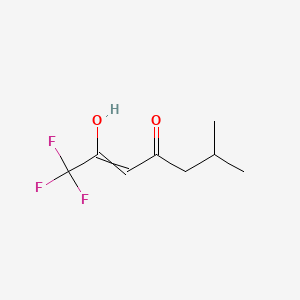![molecular formula C20H14N4O6 B12449206 N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12449206.png)
N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide is a Schiff base compound known for its unique structural properties and potential applications in various fields of science. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a benzamide moiety linked to a dinitrophenyl group through an imine linkage, making it a subject of interest in organic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide typically involves the condensation reaction between 4-aminobenzamide and 2-hydroxy-3,5-dinitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide involves its ability to form stable complexes with metal ions and interact with biological targets. The imine group can coordinate with metal centers, influencing the compound’s reactivity and stability. In biological systems, the compound can inhibit enzyme activity by binding to active sites or interacting with essential cofactors, thereby disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)benzamide: Similar structure but with a methoxy group instead of dinitro, affecting its electronic properties and reactivity.
N-(4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)benzamide: Contains a chloroquinoline moiety, which imparts different biological activities and potential therapeutic applications.
Uniqueness
N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide is unique due to the presence of both hydroxyl and dinitro groups, which significantly influence its chemical reactivity and biological interactions. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H14N4O6 |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
N-[4-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]phenyl]benzamide |
InChI |
InChI=1S/C20H14N4O6/c25-19-14(10-17(23(27)28)11-18(19)24(29)30)12-21-15-6-8-16(9-7-15)22-20(26)13-4-2-1-3-5-13/h1-12,25H,(H,22,26) |
Clé InChI |
OSNPMXKBJUXWHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(naphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B12449140.png)
![ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B12449141.png)



![N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride](/img/structure/B12449152.png)
![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449155.png)

![5-[(4-Bromophenyl)amino]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12449168.png)
![N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12449170.png)
![4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol](/img/structure/B12449177.png)
![4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine](/img/structure/B12449186.png)
![2-[(5-Bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12449208.png)
